N-Allylbenzylamine

Process Chemistry Medicinal Chemistry Scale-up Building Block Sourcing

N-Allylbenzylamine (CAS 4383-22-6, C₁₀H₁₃N, MW 147.22) is a secondary allyl amine featuring a benzyl moiety and a terminal alkene. The molecule exists as a colorless to pale yellow liquid (bp 208 °C, density 0.924–0.94 g/cm³, logP ~2.2) with the dual functionality enabling it to serve as both a nucleophilic amine and an alkene-bearing building block in organic synthesis.

Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
CAS No. 4383-22-6
Cat. No. B1332080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Allylbenzylamine
CAS4383-22-6
Molecular FormulaC10H13N
Molecular Weight147.22 g/mol
Structural Identifiers
SMILESC=CCNCC1=CC=CC=C1
InChIInChI=1S/C10H13N/c1-2-8-11-9-10-6-4-3-5-7-10/h2-7,11H,1,8-9H2
InChIKeyRHUCQDQRNUUMKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Allylbenzylamine (CAS 4383-22-6): Core Structural and Procurement Identifiers


N-Allylbenzylamine (CAS 4383-22-6, C₁₀H₁₃N, MW 147.22) is a secondary allyl amine featuring a benzyl moiety and a terminal alkene . The molecule exists as a colorless to pale yellow liquid (bp 208 °C, density 0.924–0.94 g/cm³, logP ~2.2) with the dual functionality enabling it to serve as both a nucleophilic amine and an alkene-bearing building block in organic synthesis . This bifunctional character distinguishes it from simpler benzylamines or allylamines and underpins its utility in constructing carbon–nitrogen heterocycles and functionalized amine scaffolds.

Why Simple Benzylamine or Allylamine Homologs Cannot Replace N-Allylbenzylamine in Scientific and Industrial Workflows


The concurrent presence of an allyl group and a benzylamine backbone in N-allylbenzylamine confers regioselective reactivity and physicochemical properties that are absent in the individual mono-functional progenitors—benzylamine (CAS 100-46-9) and allylamine (CAS 107-11-9) [1]. Substituting with benzylamine forfeits the alkene handle required for Cope-type hydroamination, olefin metathesis, or transition-metal-catalyzed allylic functionalization; substituting with allylamine eliminates the aromatic benzyl group that modulates logP, enzyme-binding affinity, and crystallinity of intermediates. This is not a theoretical liability—comparative enzyme inhibition data demonstrate that the N-allyl substituent directly alters potency against carbonic anhydrase and acetylcholinesterase isoforms relative to the N-benzyl counterpart, while patent-validated synthesis routes underscore that high-purity N-allylbenzylamine cannot be replicated by simply mixing its structural fragments [2][3].

Quantitative Comparative Evidence: Where N-Allylbenzylamine Demonstrates Measurable Differentiation


Synthesis Selectivity and Purity: Reductive Amination Oxalate Route vs. Prior Allyl Chloride Alkylation

The patented reductive‑amination/oxalate‑salt method (CN115160148A) directly addresses the documented shortcomings of the prior art, which relied on benzylamine alkylation with allyl chloride and suffered from poor selectivity and purity [1]. In the new route, benzaldehyde and allylamine undergo reductive amination with sodium triacetoxyborohydride; the crude product is converted to the oxalate salt and subsequently alkalized, yielding N-allylbenzylamine with ≥98% purity (GC) and a total process yield exceeding 90% (exemplified at 95%) [1]. No comparator achieving >95% chemical purity by a simple alkylation protocol is reported within the same patent or the cited background literature.

Process Chemistry Medicinal Chemistry Scale-up Building Block Sourcing

Carbonic Anhydrase I Inhibition: N-Allyl Aniline Derivative Outperforms N-Benzyl Analog

Mahmudov et al. (2022) synthesized six N-benzyl- and N-allyl-aniline derivatives (1a–f) and evaluated their inhibitory profiles against human carbonic anhydrase I (hCA I), hCA II, and acetylcholinesterase (AChE) [1]. For hCA I, the N-allyl-4-chloroaniline derivative 1a displayed an IC₅₀ of 243.11 nM (Ki 202.12 ± 16.21 nM), whereas the corresponding N-benzyl-4-chloroaniline derivative 1e showed an IC₅₀ of 370.43 nM (Ki 299.11 ± 44.55 nM) [1]. The study explicitly concludes that the N-allyl group exerts a superior inhibition effect on hCA I compared to the N-benzyl group [1].

Enzyme Inhibition CNS Disorders Glaucoma

Acetylcholinesterase Inhibition: N-Allyl Derivative vs. N-Benzyl Benchmark

Within the same series, N-allyl-4-chloroaniline (1a) inhibited AChE with an IC₅₀ of 182.45 nM (Ki 149.24 ± 15.59 nM), whereas the N-benzyl-4-chloroaniline (1e) required an IC₅₀ of 489.98 nM (Ki 424.69 ± 98.56 nM) [1]. The 2.7‑fold difference in IC₅₀ demonstrates that the N-allyl substitution consistently enhances enzyme affinity across multiple isoform targets, reinforcing the value proposition of the N-allyl scaffold for CNS‑relevant enzyme targets.

Alzheimer's Disease Neuropharmacology Cholinergic Signaling

Cope-Type Hydroamination Reactivity: N-Allylbenzylamine Forms a Key Mixed Aminal Intermediate

Guimond et al. (J. Am. Chem. Soc. 2012) demonstrated that N-allylbenzylamine participates in aldehyde‑catalyzed intermolecular Cope‑type hydroamination, proceeding through a mixed aminal (7a) that is essential for the catalytic cycle [1]. Under optimized paraformaldehyde conditions (5–10 mol % catalyst, 30 °C, 24 h), high yields of hydroamination products were obtained, whereas simple saturated amines lacking the allyl moiety cannot undergo this transformation [1]. The reaction is first-order in both the aldehyde catalyst and the allylic amine, providing kinetic predictability for process scale-up [1].

Synthetic Methodology Alkene Functionalization Vicinal Diamine Synthesis

Organometallic Reactivity: Selective Formation of 1-Azabutadiene Titanium Complexes

Fischer et al. (Organometallics 2017) investigated seven secondary allyl amines (Aa–g) with bis(η⁵:η¹‑pentafulvene)titanium complexes [1]. N-Allylbenzylamine (Ac) reacted with bis(η⁵:η¹‑adamantylidenepentafulvene)titanium (1a) at ambient temperature to afford the 1‑azabutadiene complex 2c with high yield—the first example of a CH₂‑terminated monoazadiene ligand [1]. In contrast, non‑allyl secondary amines predominantly undergo simple N–H deprotonation to titanium amides, not the formation of the azabutadiene ligand framework. This divergence underscores the unique organometallic chemistry accessible through the allyl motif.

Organometallic Chemistry Titanium Complexes N–H/C–H Bond Activation

Physicochemical Property Differentiation: N-Allylbenzylamine vs. Benzylamine

The addition of an allyl group to the benzylamine scaffold markedly alters physicochemical properties critical for formulation, chromatography, and biological partitioning. N-Allylbenzylamine exhibits a boiling point of 208 °C (lit.) and a computed logP of 2.2–2.26, compared with benzylamine (bp 184–185 °C, logP ~1.09–1.85 depending on the method) . The elevated logP translates to increased membrane permeability and distinct reverse‑phase HPLC retention behavior, while the higher boiling point permits use in higher‑temperature solvent systems without evaporative loss.

Drug-likeness Optimization Chromatography Formulation Science

High-Confidence Application Scenarios for N-Allylbenzylamine Based on Validated Differentiation Evidence


Lead Optimization for Carbonic Anhydrase and Acetylcholinesterase Inhibitors

The direct head-to-head enzyme inhibition data (Evidence Items 2 and 3) establish that N-allyl aniline derivatives consistently outperform their N-benzyl counterparts against hCA I and AChE by 1.5‑ to 2.8‑fold in IC₅₀ and Ki [1]. Medicinal chemistry teams pursuing antiglaucoma, diuretic, or Alzheimer's indications should therefore prioritize procurement of N-allylbenzylamine as the core scaffold for focused library synthesis, rather than relying on benzylamine-based analogs that have been quantitatively shown to be less potent.

Scale-Up Synthesis of High-Purity N-Allylbenzylamine for Preclinical Toxicology Batches

The patent‑backed reductive amination/oxalate purification method (Evidence Item 1) delivers ≥98% purity and >90% overall yield, documented across multiple demonstration batches (5 g to 61 g scale) [2]. Process chemistry groups requiring multi‑gram to kilogram quantities of N-allylbenzylamine for IND‑enabling toxicology studies can adopt this route to avoid the selectivity and purity shortfalls associated with the prior allyl chloride alkylation method.

Constructing Vicinal Diamine Libraries via Cope-Type Hydroamination

As demonstrated in the mechanistic work of Guimond et al. (Evidence Item 4), N-allylbenzylamine participates in aldehyde-catalyzed intermolecular hydroamination to yield vicinal diamines—privileged motifs in bioactive molecules [3]. Synthetic methodology groups developing late‑stage diversification strategies should select N-allylbenzylamine over saturated benzylamine because the latter cannot engage in this transformation, thereby limiting the accessible chemical space.

Synthesis of Novel 1‑Azabutadiene Titanium Complexes for Catalysis

The unique ability of N-allylbenzylamine to form CH₂‑terminated monoazadiene complexes with bis(pentafulvene)titanium reagents (Evidence Item 5) provides organometallic chemists with an entry into an underexplored ligand class [4]. Procurement of the compound is essential for laboratories investigating early‑transition‑metal reactivity, as non‑allyl secondary amines give fundamentally different products (titanium amides) under identical conditions.

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